molecular formula C11H13N3O4S B11801032 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B11801032
M. Wt: 283.31 g/mol
InChI Key: ZMBJHLZZZCLZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1708370-66-4) is a chemical compound with the molecular formula C11H13N3O4S and a molecular weight of 283.30 g/mol . This reagent serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly for the design of novel bioactive molecules. The structure of this compound combines two pharmacologically significant motifs: a benzo[d]oxazol-2(3H)-one core and a piperazine sulfonamide group. The piperazine ring is a common feature in many marketed drugs, found in approximately 59 commercial medicines, due to its favorable physicochemical properties that enhance water solubility and facilitate binding with biological targets through hydrogen bonding . The hybridization of this piperazine moiety with a benzazole scaffold, such as benzoxazolone, is a recognized strategy in drug design to create molecules with improved or more selective biological activities . This compound functions primarily as a key synthetic intermediate or building block. Its primary research application is in the exploration and development of new therapeutic agents. For instance, structurally related compounds featuring the benzoxazolone and piperazine scaffolds have been identified as novel non-iminosugar chaperones for acid alpha-glucosidase (GAA), representing a promising therapeutic approach for Pompe disease . Other analogs have been investigated as antagonists for cocaine, showing efficacy in attenuating cocaine-induced effects in preclinical rodent studies . Disclaimer: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

6-piperazin-1-ylsulfonyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H13N3O4S/c15-11-13-9-2-1-8(7-10(9)18-11)19(16,17)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H,13,15)

InChI Key

ZMBJHLZZZCLZMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Preparation Methods

Formation of 6-Sulfobenzo[d]oxazol-2(3H)-one

The benzoxazolone scaffold is synthesized via cyclization of 2-aminophenol derivatives. For regioselective sulfonation at position 6:

  • Chlorosulfonation : Treating benzo[d]oxazol-2(3H)-one with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonyl chloride group. The electron-deficient nature of the oxazolone ring directs electrophilic substitution to position 6.

  • Isolation of sulfonyl chloride : The crude product is precipitated in ice-water and purified via recrystallization (e.g., ethanol/water).

Reaction Conditions

  • Reagents : Chlorosulfonic acid (2.5 eq), dichloromethane (solvent).

  • Temperature : 0–5°C, 4 h.

  • Yield : ~60–70% (estimated based on analogous sulfonations).

Coupling with Piperazine

The sulfonyl chloride intermediate reacts with piperazine under mild basic conditions:

  • Nucleophilic substitution : Piperazine (1.2 eq) is added to a solution of 6-sulfonyl chloride benzoxazolone in tetrahydrofuran (THF). Triethylamine (2.5 eq) scavenges HCl.

  • Workup : The mixture is stirred at room temperature for 12 h, filtered, and concentrated. The residue is purified via column chromatography (SiO₂, ethyl acetate/methanol).

Reaction Conditions

  • Reagents : Piperazine (1.2 eq), triethylamine (2.5 eq), THF.

  • Temperature : 25°C, 12 h.

  • Yield : ~50–65% (estimated based on similar sulfonamide formations).

Synthetic Route 2: Pre-Sulfonated Precursor Cyclization

Synthesis of 2-Amino-5-sulfobenzoic Acid

A pre-functionalized aromatic precursor streamlines sulfonyl group incorporation:

  • Sulfonation of 2-aminophenol : Treatment with concentrated sulfuric acid at 80°C introduces a sulfonic acid group at position 5.

  • Oxidation to carboxylic acid : The intermediate is oxidized using KMnO₄ in acidic medium to yield 2-amino-5-sulfobenzoic acid.

Reaction Conditions

  • Reagents : H₂SO₄ (95%), KMnO₄ (1.5 eq), H₂O.

  • Temperature : 80°C, 6 h (sulfonation); 100°C, 2 h (oxidation).

  • Yield : ~55–60% (oxidation step).

Cyclization to Benzo[d]oxazol-2(3H)-one

The carboxylic acid undergoes cyclodehydration:

  • Phosgene-mediated cyclization : 2-Amino-5-sulfobenzoic acid reacts with phosgene (COCl₂) in toluene, forming the oxazolone ring.

  • Sulfonic acid activation : The sulfonic acid group is converted to sulfonyl chloride using SOCl₂ (2 eq) in benzene under reflux.

Reaction Conditions

  • Reagents : COCl₂ (1.2 eq), SOCl₂ (2 eq), benzene.

  • Temperature : 80°C (cyclization); reflux (sulfonyl chloride formation).

  • Yield : ~70% (cyclization); ~85% (SOCl₂ activation).

Piperazine Coupling

Identical to Route 1 (Section 2.2).

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and regioselectivity:

  • One-pot sulfonylation : Benzo[d]oxazol-2(3H)-one, piperazine, and sulfuryl chloride (SO₂Cl₂) are irradiated at 100°C for 30 min in acetonitrile.

  • Purification : The crude product is washed with NaHCO₃ and recrystallized.

Advantages

  • Reduced reaction time (30 min vs. 12 h).

  • Higher yield (~75%) due to controlled thermal activation.

Challenges and Optimization

Regioselectivity in Sulfonation

The electron-withdrawing oxazolone ring directs sulfonation to position 6, but competing reactions at positions 4 or 7 may occur. Optimization strategies include:

  • Low-temperature sulfonation (0–5°C) to minimize polysubstitution.

  • Use of directing groups : Temporary protection of the oxazolone nitrogen with acetyl groups enhances regioselectivity.

Piperazine Bis-Sulfonylation

To prevent bis-adduct formation:

  • Stoichiometric control : Use 1.2 eq of piperazine to ensure mono-substitution.

  • Stepwise addition : Slow addition of piperazine to the sulfonyl chloride solution.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazole core or the piperazine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine sulfonyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The benzoxazole core may also contribute to the compound’s activity by facilitating binding to specific sites on the target molecules.

Comparison with Similar Compounds

PF-8380: 6-(3-(Piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one
  • Structure: Differs by a propanoyl linker between the piperazine and benzoxazolone core.
  • Function : PF-8380 modulates lysophosphatidic acid (LPA) pathways and enhances radiation sensitivity in glioblastoma by altering invasive features .
  • Key Data : Demonstrated efficacy in reducing dyslipidemia and atherosclerosis in preclinical models.
SN79: 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
  • Structure : Contains an acetyl group at position 6 and a 4-fluorophenyl-piperazine-butyl chain at position 3.
  • Function : Acts as a sigma receptor ligand, showing neuroprotective effects against methamphetamine-induced cytotoxicity in vitro .
  • Key Data : Reduces oxidative stress and caspase-3 activation in neuronal cells (IC₅₀ for sigma-2 receptor binding: <100 nM) .
Benzoxazolone-Thiazole Conjugates (Compounds 6–12)
  • Structure : Synthesized via Hantzsch condensation of 6-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one with thiosemicarbazones .
  • Function : Exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial and fungal strains .
Quinolone-Benzo[d]oxazol-2(3H)-one Hybrids
  • Structure: Hybrid molecules combining 4-ethoxy-7-substituted-quinoline and benzoxazolone scaffolds.
  • Function : Potent c-Met kinase inhibitors (e.g., compound 13 : IC₅₀ = 1 nM against c-Met kinase; 5 nM against EBC-1 cell proliferation) .

Pharmacological and Functional Comparisons

Receptor Selectivity and Mechanisms
  • Sigma Receptors : SN79 and 6-(Piperazin-1-ylsulfonyl)benzoxazolone likely target sigma-1/2 receptors, which regulate calcium release and apoptosis in cancer cells . Sigma-2 agonists (e.g., CB-64D) induce caspase-independent apoptosis in drug-resistant tumors .
  • Kinase Inhibition: The quinolone-benzoxazolone hybrid 13 inhibits c-Met kinase, a driver of tumor metastasis, with superior potency compared to other benzoxazolone derivatives .

Chemical and Physical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight Solubility Key Modifications
6-(Piperazin-1-ylsulfonyl)benzoxazolone ~295 g/mol Moderate (DMSO) Sulfonyl-piperazine group
SN79 441.5 g/mol Lipophilic Acetyl and fluorophenyl-piperazine
PF-8380 317.4 g/mol Water-soluble Propanoyl-piperazine linker
6-Ethynylbenzoxazolone (CAS 1207594-32-8) 159.14 g/mol Low (organic solvents) Ethynyl group at position 6
  • Synthetic Accessibility : 6-(Piperazin-1-ylsulfonyl)benzoxazolone is synthesized via sulfonylation of the benzoxazolone core, similar to methods used for 6-(2-chloroacetyl) derivatives .

Biological Activity

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine ring substituted with a sulfonyl group, enhancing its pharmacological potential. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C₁₁H₁₃N₃O₄S
  • CAS Number : 115596-18-4
  • Molecular Weight : 273.31 g/mol

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from amyloid toxicity, which is crucial in neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties : It has been observed to reduce inflammation markers in various models, suggesting its potential in treating inflammatory conditions .
  • Histone Deacetylase Inhibition : Similar compounds have demonstrated selective inhibition of histone deacetylases (HDAC), particularly HDAC6, which is implicated in cancer progression .

The compound's mechanism of action appears to involve interactions with specific biological targets. It has been shown to modulate pathways related to cell survival and apoptosis, particularly in cancer cells. Molecular modeling studies suggest that the sulfonyl group enhances binding affinity to target proteins .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Benzo[d]oxazole Core : This step may include cyclization reactions between suitable precursors.
  • Piperazine Substitution : The introduction of the piperazine moiety often involves nucleophilic substitution reactions with sulfonyl chlorides.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Wang et al. (2015)Demonstrated that structurally similar compounds inhibit HDAC6 selectively, with implications for cancer treatment .
Recent Neuroprotection StudyFound that the compound mitigated neurotoxicity in vitro, supporting its potential for Alzheimer's therapy .
Inflammatory Response StudyShowed significant reduction in TNF-α levels in LPS-stimulated macrophages, highlighting anti-inflammatory effects .

Comparative Analysis with Similar Compounds

A comparison table of structurally related compounds illustrates their unique properties and biological activities:

Compound NameStructure FeaturesUnique Aspects
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-onePiperazine substituted benzo[d]oxazoleKnown for neuroprotective effects against amyloid toxicity
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-onePiperazine with propanoyl groupFocused on different pharmacological profiles
6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazolIndole-based substitutionExplored for anticancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one derivatives, and what yields can be expected?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with piperazine substituents are typically prepared by reacting a sulfonyl chloride intermediate with piperazine under basic conditions (e.g., triethylamine in anhydrous THF). Yields range from 63% to 68%, as observed in analogous syntheses of benzoxazolone-piperazine conjugates . Characterization relies on 1H^1H-NMR (e.g., δ 3.1–3.3 ppm for piperazine protons) and mass spectrometry (M+^++1 peaks in ESI-MS) .

Q. How can researchers validate the purity and structural integrity of synthesized 6-(piperazin-1-ylsulfonyl)benzoxazolone derivatives?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and 1H^1H-/13C^{13}C-NMR to verify regiochemistry. For example, the sulfonyl group’s electron-withdrawing effect shifts aromatic protons downfield (δ 7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) is critical to confirm molecular formulas .

Q. What in vitro assays are suitable for preliminary screening of biological activity in benzoxazolone derivatives?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) in cancer lines (e.g., SK-N-SH neuroblastoma) to assess cytotoxicity. For neuroprotection studies, employ models of oxidative stress (e.g., methamphetamine-induced ROS in neuronal cells) with IC50_{50} calculations .

Advanced Research Questions

Q. How do structural modifications at the 6-position of benzoxazolone impact sigma receptor affinity and selectivity?

  • Methodological Answer : Substitute the 6-position with electron-withdrawing groups (e.g., acetyl, nitro) or halogens (e.g., fluorine) and evaluate binding affinity via competitive radioligand assays (3H^3H-DTG for sigma-2, 3H^3H-Pentazocine for sigma-1). For example, 6-acetyl analogs (e.g., SN79) show sigma-2 Ki_i = 0.56–17.9 nM but reduced sigma-1 selectivity when sulfur replaces oxygen in the heterocycle .

Q. What mechanisms underlie the divergent cytotoxic vs. metabolic effects of benzoxazolone derivatives targeting sigma-2 receptors?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) and metabolomic analysis (LC-MS) to identify pathways modulated by ligands. For instance, SN79 analogs upregulate glycolytic enzymes (e.g., hexokinase-2) while inducing apoptosis via caspase-3 activation. Irreversible binding (e.g., 6-isothiocyanate derivatives) enhances cytotoxicity (EC50_{50} = 7.6–32.8 μM) by prolonging receptor interaction .

Q. How can researchers resolve contradictory data on benzoxazolone derivatives’ neuroprotective vs. pro-apoptotic effects?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., neurons vs. glioblastoma) to identify context-dependent effects. For example, low doses of SN79 (1–10 μM) mitigate methamphetamine-induced ROS in neurons, while higher doses (>20 μM) induce apoptosis in cancer cells. Use siRNA knockdown of sigma-2 receptors (TMEM97) to confirm target specificity .

Q. What strategies optimize pharmacokinetic properties of benzoxazolone derivatives for in vivo neuroprotection studies?

  • Methodological Answer : Modify lipophilicity via alkyl chain length adjustments (e.g., butyl vs. pentyl linkers) to enhance blood-brain barrier penetration. For SN79, a 4-(4-fluorophenyl)piperazine-butyl chain balances solubility and CNS uptake. Validate bioavailability using LC-MS/MS plasma pharmacokinetics and brain homogenate analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.